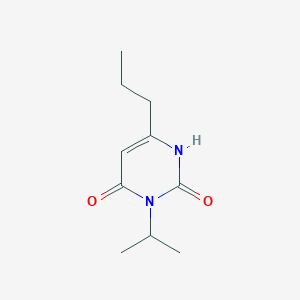![molecular formula C14H20N2O3 B1484400 ベンジル[4-(ヒドロキシメチル)ピペリジン-3-イル]カルバメート CAS No. 2096987-31-2](/img/structure/B1484400.png)
ベンジル[4-(ヒドロキシメチル)ピペリジン-3-イル]カルバメート
説明
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate (BHPC) is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. BHPC has been studied extensively for its potential applications in organic chemistry and biochemistry due to its unique chemical structure and properties.
科学的研究の応用
医薬品化合物の合成
ベンジル[4-(ヒドロキシメチル)ピペリジン-3-イル]カルバメートは、様々な医薬品化合物の合成において重要な中間体です。そのピペリジンコアは、医薬品化学において一般的なモチーフであり、しばしば有意な生物活性を有する分子を創出するために用いられます。 ヒドロキシメチル基は、さらなる官能基化のための便利なハンドルを提供し、化学者は構造をより複雑な分子に展開することができ、それらは薬剤または薬剤候補として機能することができます .
生物活性調節
この化合物の構造は、生物学的標的に相互作用し、その活性を調節する可能性があります。例えば、ピペリジン誘導体は、その薬理学的用途、特に体内における受容体または酵素の調節における役割について研究されてきました。 これは、様々な疾患に対する新しい治療法の開発につながる可能性があります .
HIV治療の開発
特定のピペリジン誘導体は、HIV治療における可能性について調査されてきました。 ベンジル[4-(ヒドロキシメチル)ピペリジン-3-イル]カルバメートの構造的特徴は、新規CCR5アンタゴニストを創出するために最適化することができ、これはHIV-1に対する闘いにおいて重要であり、ウイルスがヒト細胞に侵入するのを防ぎます .
ケモカイン受容体拮抗作用
HIV治療以外にも、ピペリジン誘導体がケモカイン受容体拮抗薬として作用する能力は、炎症性疾患や癌など、ケモカイン系が関与する他の疾患の治療に利用できます。 この化合物の構造は、特定のケモカイン受容体に対するその親和性と選択性を向上させるために微調整することができます .
リード化合物の開発
ベンジル[4-(ヒドロキシメチル)ピペリジン-3-イル]カルバメートは、創薬プログラムにおけるリード化合物として役立ちます。 その修飾可能な構造は、幅広い治療薬の開発のための優れた出発点であり、ハイスループットスクリーニングと最適化の可能性を秘めています .
鎮痛薬
ピペリジン部分を有する化合物は、鎮痛作用と関連付けられています。 ベンジル[4-(ヒドロキシメチル)ピペリジン-3-イル]カルバメートの誘導体の研究は、新しい鎮痛薬の開発につながる可能性があり、鎮痛薬分野に貢献する可能性があります .
作用機序
Target of Action
The primary target of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate is the cholinesterase receptors . These receptors play a crucial role in nerve impulse transmission, and their inhibition can have significant effects on neurological function .
Mode of Action
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate interacts with its targets by binding to the catalytic site of the cholinesterase receptors . This interaction involves key amino acids such as Trp84, Trp279, Phe330, and Phe331 . The binding of the compound to these sites inhibits the function of the receptors, leading to changes in nerve impulse transmission .
Biochemical Pathways
It is known that the inhibition of cholinesterase receptors can affect various neurological pathways, potentially leading to changes in cognition, memory, and other neurological functions .
Pharmacokinetics
Like many other piperidine derivatives, it is likely to have good bioavailability and distribution throughout the body
Result of Action
The molecular and cellular effects of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate’s action are largely dependent on its inhibition of cholinesterase receptors . This can lead to changes in nerve impulse transmission, potentially affecting various neurological functions .
Action Environment
The action, efficacy, and stability of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate can be influenced by various environmental factors. For example, the compound undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . This suggests that the compound’s action can be influenced by the pH of its environment .
生化学分析
Biochemical Properties
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase receptors, where the benzyl-piperidine group binds effectively to the catalytic site of the enzyme. This interaction involves key amino acids such as tryptophan 84, tryptophan 279, phenylalanine 330, and phenylalanine 331 . These interactions are crucial for the inhibition of cholinesterase activity, which has implications in the treatment of neurological disorders.
Cellular Effects
The effects of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholinesterase receptors can lead to altered neurotransmitter levels, impacting neuronal communication and function . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity. This inhibition is achieved through the formation of stable complexes with the enzyme, preventing the breakdown of neurotransmitters such as acetylcholine . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods. Degradation products have been observed under specific conditions, which can influence its efficacy and safety . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cholinesterase activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biochemical activity. Additionally, it can influence metabolic flux and metabolite levels, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization allows it to interact with key biomolecules involved in cellular signaling and gene expression, thereby exerting its biochemical effects.
特性
IUPAC Name |
benzyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-9-12-6-7-15-8-13(12)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,15,17H,6-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYMKVLQPLGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



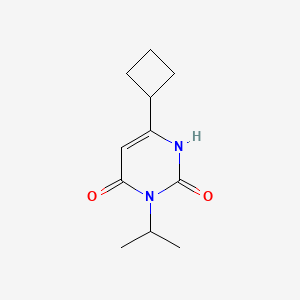
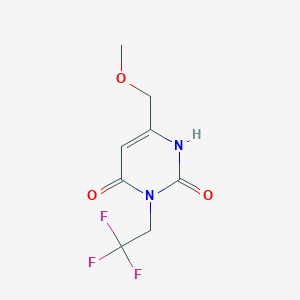
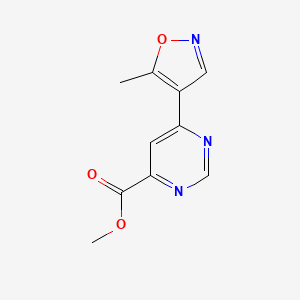
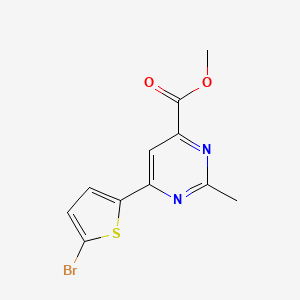
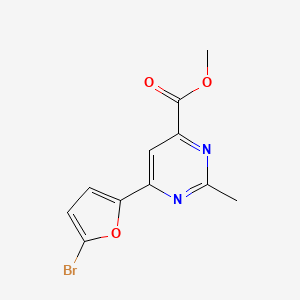

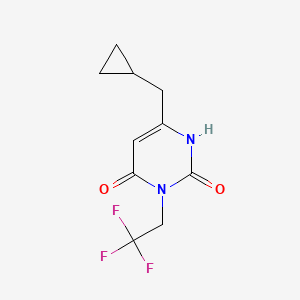

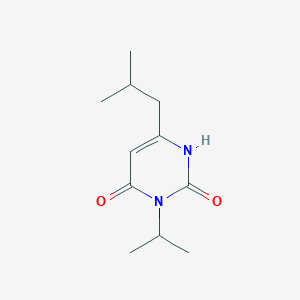



![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484338.png)
